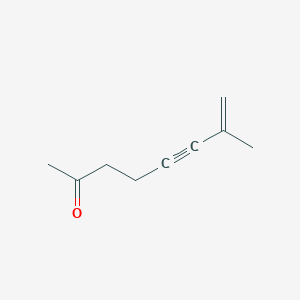
7-Methyloct-7-EN-5-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloct-7-en-5-yn-2-one is an organic compound that features both an alkene and an alkyne functional group, making it part of the enyne family. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloct-7-en-5-yn-2-one can be achieved through several methods. One common approach involves the [2,3]-Wittig rearrangement of a suitably substituted cyclohexenylmethyl propargyl ether. This method includes the conversion of the alkyne to a trisubstituted alkene and cyclization via intramolecular sulfone alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Methyloct-7-en-5-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium amide (NaNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyloct-7-en-5-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyloct-7-en-5-yn-2-one depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s double and triple bonds are targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
7-Methyloct-3-en-5-yne: Another enyne compound with similar reactivity but different substitution patterns.
7-Methyloct-7-en-5-yne: Similar structure but lacks the additional double bond.
Uniqueness
7-Methyloct-7-en-5-yn-2-one is unique due to its specific arrangement of double and triple bonds, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62248-78-6 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
7-methyloct-7-en-5-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-8(2)6-4-5-7-9(3)10/h1,5,7H2,2-3H3 |
InChI Key |
FYCSCKVYZSESAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















